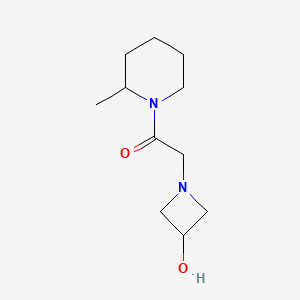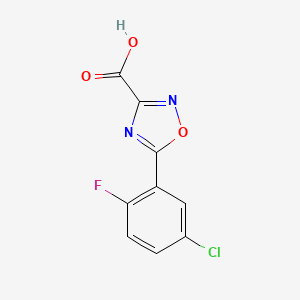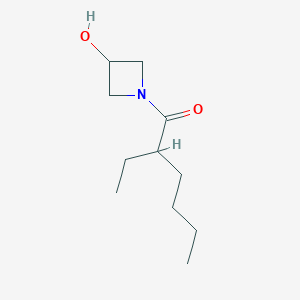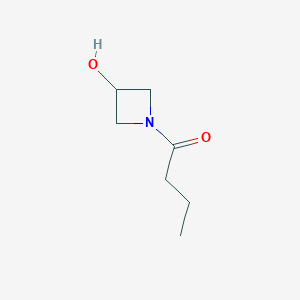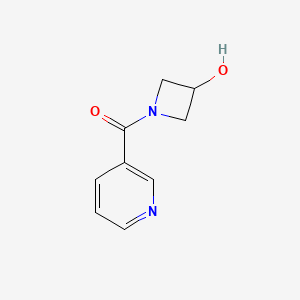![molecular formula C11H14BrNO2 B1468924 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1343135-03-4](/img/structure/B1468924.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Descripción general
Descripción
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol is a chemical compound that belongs to the class of azetidines
Métodos De Preparación
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol typically involves several steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate undergoes a bromination reaction using bromine under the catalysis of iron powder, followed by deacetylation to yield 5-bromo-2-methoxyphenol . The final step involves the formation of the azetidine ring through a cyclization reaction with appropriate reagents and conditions.
Análisis De Reacciones Químicas
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Biological Studies: Researchers investigate the biological activity of the compound, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound shares the 5-bromo-2-methoxyphenyl moiety but differs in the core structure, which is an adamantane instead of an azetidine.
5-Bromo-2-methyl-2-pentene: This compound has a similar brominated aromatic ring but differs in the aliphatic chain structure.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: This compound contains the 5-bromo-2-methoxyphenyl group but has a different amine functionality.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11-3-2-9(12)4-8(11)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHJEIVVLYCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)

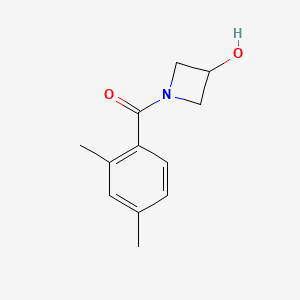
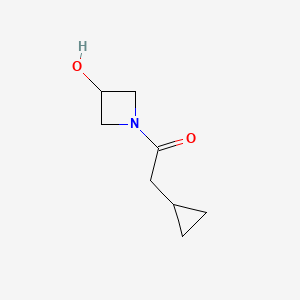
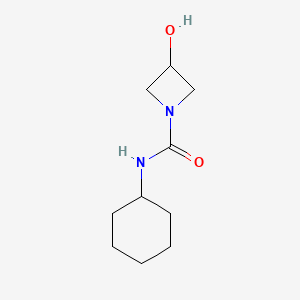
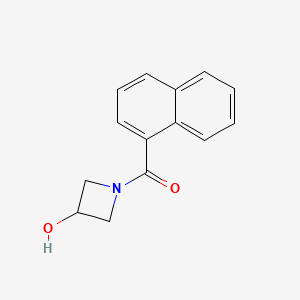
![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)
